molecular formula C10H9N3O3 B1437333 3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid CAS No. 933730-18-8

3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid

Cat. No.: B1437333
CAS No.: 933730-18-8
M. Wt: 219.2 g/mol
InChI Key: KMYLTZJABUXLCQ-UHFFFAOYSA-N
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Description

3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid is a heterocyclic compound that features both a pyridine ring and an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and coordination chemistry. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and the formation of coordination complexes.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes that can influence biochemical pathways. For instance, it has been observed to chelate metal ions such as zinc and copper, which are essential cofactors for many enzymatic reactions . The interaction between this compound and these metal ions can modulate the activity of metalloenzymes, thereby affecting metabolic processes.

Cellular Effects

The effects of this compound on cellular functions are diverse and depend on the cell type and concentration used. In various cell lines, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling cascades, leading to changes in gene transcription and protein synthesis . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate access and subsequent catalysis . Alternatively, it can function as an activator by stabilizing the active conformation of the enzyme. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis or oxidation over extended periods . These degradation processes can lead to the formation of by-products that may have different biological activities, thereby altering the overall impact of the compound on cellular functions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different concentrations. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. These threshold effects highlight the importance of careful dosage optimization in experimental settings to achieve the desired biological outcomes without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that may have distinct biological activities . The compound’s interaction with metabolic enzymes can also influence the levels of key metabolites, thereby affecting the overall metabolic flux within the cell. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular physiology and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in various cellular compartments . For instance, certain membrane transporters can actively transport the compound into the cell, while binding proteins can sequester it in specific organelles or regions within the cell. These transport and distribution mechanisms are essential for determining the compound’s bioavailability and its overall biological effects.

Subcellular Localization

The subcellular localization of this compound is a key factor that influences its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall impact on cellular processes. For example, its presence in the nucleus may influence gene expression, while its localization in the mitochondria can affect cellular respiration and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-3-carboxylic acid hydrazide with a suitable carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their structural and catalytic properties.

    Biology: The compound’s ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.

    Industry: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-3-yl)propanoic acid: Lacks the oxadiazole ring, resulting in different chemical reactivity and biological activity.

    5-(Pyridin-3-yl)-1,3,4-oxadiazole: Lacks the propanoic acid moiety, which affects its solubility and interaction with biological targets.

    2-(Pyridin-3-yl)-1,3,4-oxadiazole: Similar structure but with the oxadiazole ring in a different position, leading to different chemical and biological properties.

Uniqueness

The unique combination of the pyridine and oxadiazole rings in 3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid provides a distinct set of chemical and biological properties. This makes it a versatile compound for various applications, from coordination chemistry to drug development.

Properties

IUPAC Name

3-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c14-9(15)4-3-8-12-13-10(16-8)7-2-1-5-11-6-7/h1-2,5-6H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYLTZJABUXLCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
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3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
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3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
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3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
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3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
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3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid

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